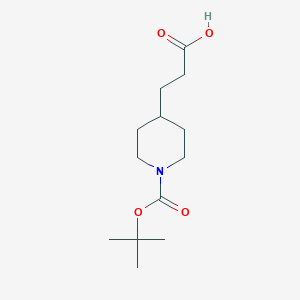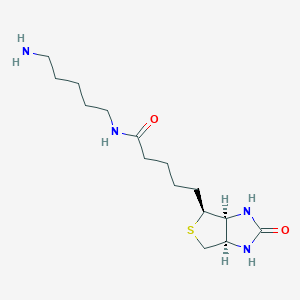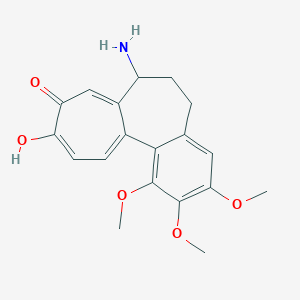
2'-Désoxyuridine
Vue d'ensemble
Description
2’-Deoxyuridine is a nucleoside, a compound that forms the basic building blocks of nucleic acids like DNA. It belongs to the class of pyrimidine 2’-deoxyribonucleosides and closely resembles uridine, but lacks the 2’ hydroxyl group. This compound is found in all living organisms and can be incorporated into DNA in both prokaryotic and eukaryotic cells .
Applications De Recherche Scientifique
2’-Deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogues.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Used in diagnostic assays to detect vitamin B12 and folate deficiencies.
Industry: Employed in the production of antiviral and anticancer agents.
Mécanisme D'action
2’-Deoxyuridine acts as an antimetabolite, being converted to deoxyuridine triphosphate during DNA synthesis. This incorporation disrupts normal DNA replication and repair processes, making it useful in diagnostic assays and as a therapeutic agent . It targets enzymes like uridine phosphorylase and thymidylate synthase, which are involved in nucleotide metabolism .
Similar Compounds:
Uridine: Contains a hydroxyl group at the 2’ position.
Thymidine: Contains a methyl group at the 5’ position.
Bromodeoxyuridine (BrdU): A brominated derivative used in cell proliferation studies.
Iododeoxyuridine (IdU): An iodinated derivative used as an antiviral agent.
Uniqueness: 2’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which makes it structurally distinct from uridine and thymidine. This structural difference allows it to be used in specific biochemical and medical applications, such as diagnostic assays and the synthesis of antiviral agents .
Safety and Hazards
Orientations Futures
Fluorescent 2’-deoxyuridines labeled with fluorene derivatives have been examined for their solvent-dependent photophysical properties . This could be a promising direction for future research, particularly in the investigation of nucleic acid structure, recognition of single nucleotide polymorphisms (SNPs), and studies on enzymatic processes involving DNA .
Analyse Biochimique
Biochemical Properties
2’-Deoxyuridine interacts with several enzymes, proteins, and other biomolecules. It is phosphorylated by the enzyme uridine phosphorylase and thymidylate synthase, both of which are found in Escherichia coli . These interactions are crucial for the conversion of 2’-Deoxyuridine to deoxyuridine triphosphate during DNA synthesis .
Cellular Effects
2’-Deoxyuridine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by being beneficial to cell growth and the maintenance of cell viability . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is facilitated by the enzymes uridine phosphorylase and thymidylate synthase . The compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2’-Deoxyuridine exhibits changes in its effects. It has been observed that the compound promotes cell growth and improves the final titer in cell cultures . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
2’-Deoxyuridine is involved in several metabolic pathways. It is converted to deoxyuridine triphosphate during DNA synthesis, a process that involves the enzymes uridine phosphorylase and thymidylate synthase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2’-Deoxyuridine within cells and tissues involve its conversion to deoxyuridine triphosphate during DNA synthesis
Subcellular Localization
The subcellular localization of 2’-Deoxyuridine is primarily in the mitochondrial matrix, where it is converted to deoxyuridine triphosphate during DNA synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’-Deoxyuridine can be synthesized through various methods. One common approach involves the hydroxylmethylation of uracil, followed by selective oxidation, Knoevenagel condensation, and Hunsdiecker reaction . Another method includes the metal-exchange reaction of 5-iodo-2’-deoxyuridine sodium salt .
Industrial Production Methods: Industrial production of 2’-Deoxyuridine typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
2’-Deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it into other nucleoside analogues.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, iodine.
Major Products:
Bromodeoxyuridine (BrdU): Used in cell proliferation studies.
Iododeoxyuridine (IdU): Used as an antiviral agent.
Propriétés
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862484 | |
| Record name | 1-(2-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951-78-0 | |
| Record name | 2'-DEOXYURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uridine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















